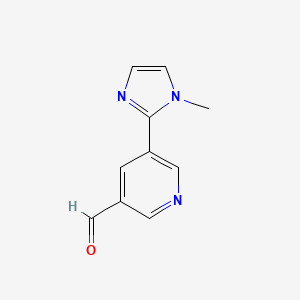

5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde

Descripción

Propiedades

Fórmula molecular |

C10H9N3O |

|---|---|

Peso molecular |

187.20 g/mol |

Nombre IUPAC |

5-(1-methylimidazol-2-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H9N3O/c1-13-3-2-12-10(13)9-4-8(7-14)5-11-6-9/h2-7H,1H3 |

Clave InChI |

MCIBXSPLYRDYMQ-UHFFFAOYSA-N |

SMILES canónico |

CN1C=CN=C1C2=CN=CC(=C2)C=O |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and General Strategy

Common synthetic approaches to this compound start from either:

- A pyridine-3-carbaldehyde derivative functionalized at the 5-position or

- An imidazole derivative that can be linked to a pyridine ring bearing an aldehyde group.

The key steps involve:

- Formation or functionalization of the imidazole ring with a methyl group at N-1,

- Coupling or substitution at the 5-position of the pyridine ring,

- Introduction or retention of the aldehyde group at the 3-position of the pyridine.

Alkylation of Imidazole Ring

One documented method involves methylation of the N-1 atom of the imidazole ring starting from 4-methyl-1H-imidazole-5-carbaldehyde derivatives. The methylation is typically achieved by treatment with sodium hydride (NaH) in dry tetrahydrofuran (THF) or dimethylformamide (DMF), followed by reaction with methyl iodide (CH3I). This results in selective N-1 methylation yielding 5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde after purification by column chromatography.

- Reaction conditions: Room temperature, 20 hours stirring.

- Workup: Extraction with chloroform or ethyl acetate, drying, solvent evaporation, and silica gel chromatography.

- Yield: Approximately 59% for the methylated product.

Cross-Coupling and Functional Group Transformations

While direct synthetic procedures specifically for 5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde are limited in public literature, related imidazole-pyridine derivatives are often synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) between halogenated pyridine aldehydes and imidazole derivatives. These methods involve:

- Preparation of 3-formyl-5-halopyridine as a coupling partner,

- Use of palladium catalysts such as Pd2(dba)3 with ligands like Xantphos,

- Base such as t-BuONa in toluene at elevated temperatures (~110 °C),

- Followed by purification via preparative HPLC or chromatography.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation: 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carboxylic acid.

Reduction: 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-methanol.

Substitution: Various halogenated derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry . The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key structural analogs identified from literature and commercial catalogs include pyridine derivatives with variations in substituents, heterocyclic rings, and functional groups. Below is a comparative analysis:

Physicochemical Properties

- Solubility : The aldehyde group enhances water solubility compared to chloro- or phenyl-substituted analogs.

- Molecular Weight : The target compound (203.20 g/mol) is smaller than most analogs (e.g., 379.84–410.26 g/mol), suggesting better bioavailability .

Research Findings and Hypotheses

- Coordination Chemistry : The aldehyde group may facilitate metal-ligand interactions, akin to imine-forming agents used in catalysis .

- Biological Activity : Imidazole-pyridine hybrids are explored as kinase inhibitors; however, chloro/amide analogs (e.g., EN300-265916) are more likely candidates due to stability .

Actividad Biológica

5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring , an imidazole ring , and an aldehyde functional group , which contribute to its diverse reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 186.20 g/mol. The structural arrangement allows for significant interactions with biological targets, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. Common methods include:

- Starting Materials : Utilizing commercially available imidazole and pyridine derivatives.

- Reactions : Employing techniques such as condensation reactions and oxidation processes to form the aldehyde group.

- Purification : Techniques like recrystallization or chromatography are used to obtain pure compounds suitable for biological testing.

Antimicrobial Properties

Preliminary studies indicate that 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde exhibits antimicrobial activity against various bacterial strains. The imidazole ring's nitrogen atoms facilitate interactions with microbial enzymes, potentially disrupting their function.

Anticancer Potential

Research suggests that the compound may possess anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .

The biological activity of 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde can be attributed to several mechanisms:

- Ligand Binding : The compound acts as a ligand for metal ions, which may enhance its reactivity and biological interactions.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, leading to reduced cell viability in cancerous cells.

- Cell Cycle Disruption : Studies have indicated that treatment with this compound can cause cell cycle arrest, further contributing to its anticancer effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1H-imidazole | Lacks the pyridine ring | Simpler structure; primarily used in organic synthesis |

| 5-(2-Methyl-1H-imidazol-1-yl)pyridine | Similar but lacks the aldehyde group | Different reactivity due to position of substituents |

| 2-(1-Methyl-1H-imidazol-2-yl)pyridine | Lacks the aldehyde group | Different position of functional groups affects reactivity |

| 5-(1H-Imidazol-1-yl)pyridine | Lacks the methyl group on the imidazole ring | Less steric hindrance may affect binding interactions |

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Anticancer Activity Study : A study demonstrated that at concentrations of 10 µM, 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde significantly inhibited cell proliferation in MDA-MB-231 cells by inducing apoptosis through caspase activation .

- Antimicrobial Efficacy : In vitro assays showed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.